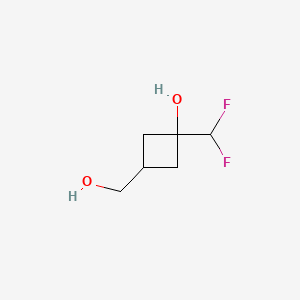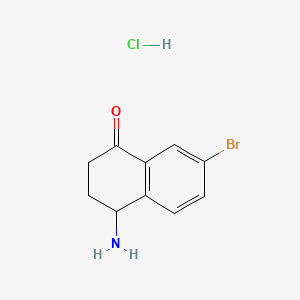
Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate typically involves the reaction of a phenyl carbamate derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . The process can be summarized as follows:
Starting Materials: Phenyl carbamate derivative, tert-butyl chloroformate, base (e.g., triethylamine).
Reaction Conditions: Solvent (e.g., dichloromethane), room temperature, stirring.
Procedure: The phenyl carbamate derivative is dissolved in the solvent, and the base is added. Tert-butyl chloroformate is then added dropwise, and the reaction mixture is stirred until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (4-ethynylphenyl)carbamate: Similar structure but with an ethynyl group instead of a nitro group.
Tert-butyl (4-bromobutyl)carbamate: Contains a bromobutyl group instead of a nitro and trifluoromethyl group.
Uniqueness
Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and biological properties. These functional groups make it a valuable compound for various applications, including its potential use in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C12H13F3N2O4 |
|---|---|
Molekulargewicht |
306.24 g/mol |
IUPAC-Name |
tert-butyl N-[4-nitro-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-7-4-5-9(17(19)20)8(6-7)12(13,14)15/h4-6H,1-3H3,(H,16,18) |
InChI-Schlüssel |
LWDPFOBUGARFEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


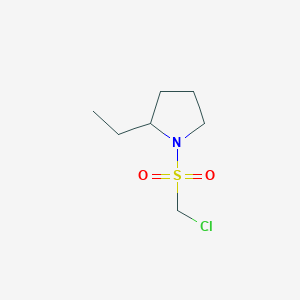
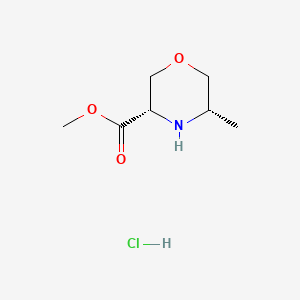
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)
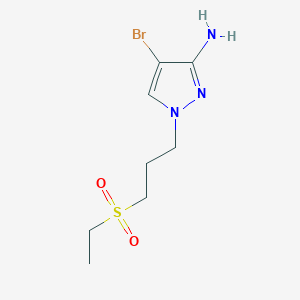
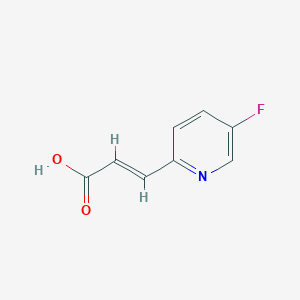
![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)
![ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492275.png)

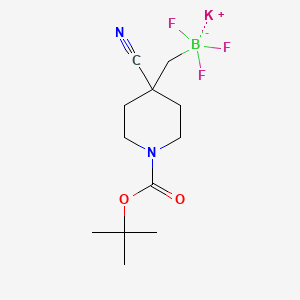
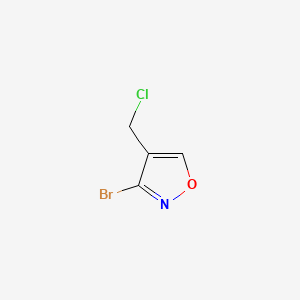
![N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13492301.png)
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13492318.png)
